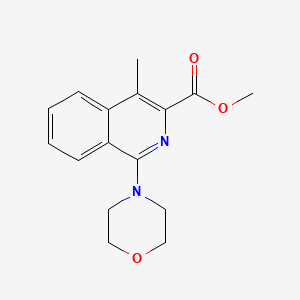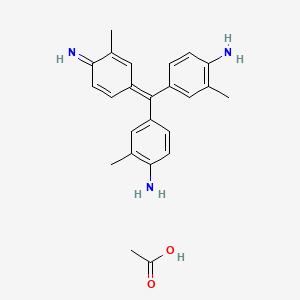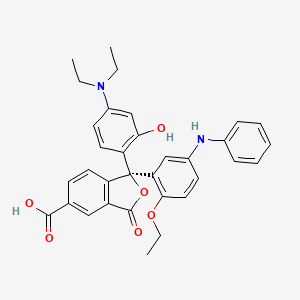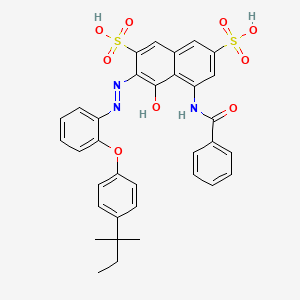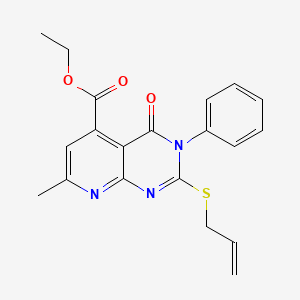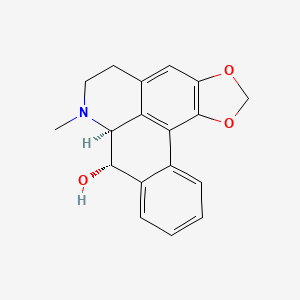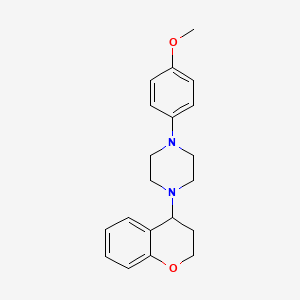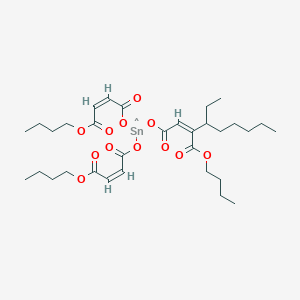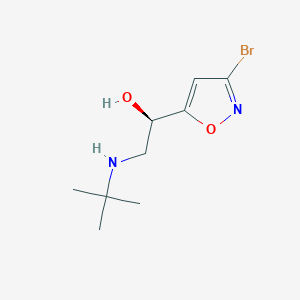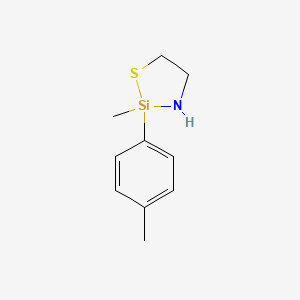
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is an organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and aromatic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon precursors with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with a thiol and an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organosilicon derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced organosilicon compounds.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane involves its ability to interact with various molecular targets through its silicon, sulfur, and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The compound’s aromatic ring also allows for π-π interactions with other aromatic systems, further enhancing its binding capabilities.
相似化合物的比较
Similar Compounds
2-Methyl-2-(p-tolyl)morpholine: Similar in structure but contains an oxygen atom instead of silicon.
6-(p-Tolyl)-2-methyl-2-heptenol: Contains a similar aromatic ring but differs in the aliphatic chain and functional groups.
Uniqueness
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is unique due to the presence of silicon, sulfur, and nitrogen in its structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
84260-37-7 |
|---|---|
分子式 |
C10H15NSSi |
分子量 |
209.38 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-3-5-10(6-4-9)13(2)11-7-8-12-13/h3-6,11H,7-8H2,1-2H3 |
InChI 键 |
IBQXESWNOGMEIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Si]2(NCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


